molecular formula C12H22NaO7S B085739 Sodium 1,4-diisobutyl sulfosuccinate CAS No. 127-39-9

Sodium 1,4-diisobutyl sulfosuccinate

Cat. No.: B085739
CAS No.: 127-39-9
M. Wt: 333.36 g/mol
InChI Key: FXZAUBIBKADOBA-UHFFFAOYSA-N
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Description

Sodium 1,4-diisobutyl sulfosuccinate is a useful research compound. Its molecular formula is C12H22NaO7S and its molecular weight is 333.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Foam boosting; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Laxative and Stool Softening Effects : It has been widely used as a laxative and promoted as a stool softener. A study compared the effects of Sodium 1,4-diisobutyl sulfosuccinate with a placebo in healthy subjects, revealing no significant increase in ileal or colonic output of solids or water (Chapman et al., 1985).

  • Surfactant Properties and Interaction with Polymers : Research on its micellization process and interaction with hydrophobically modified poly(acrylamide) shows unique properties like larger surface tension and micropolarity compared to other surfactants, likely due to pi-pi interaction among phenyl groups in the molecule (Fan et al., 2005).

  • Safety Assessment in Cosmetic Formulations : An amended report assessed its safety in cosmetic formulations, concluding it to be safe up to 0.42% in these products. However, it was recognized as a cumulative irritant, suggesting caution in formulations intended for prolonged skin contact (Andersen, 1998).

  • Analytical Chemistry Applications : Its determination through polarographic desorption potential measurement and other techniques has been reviewed. These methods have applications in analyzing surface waters and waste waters (Ahuja & Cohen, 1983).

  • Effects on Proteins : Studies on its effect on the optical rotatory dispersion of proteins suggest that it partially unfolds protein macromolecules, with the hydrophobic tail of the agent penetrating into the protein's interior (Jirgensons, 1961).

  • Influence on Drug Sensitivity : Research has shown that at non-antimicrobial concentrations, it can increase the sensitivity of Candida albicans to fluconazole, suggesting potential in enhancing antimicrobial therapy (Simonetti et al., 1991).

  • Role in Dialysis : It has been demonstrated to accelerate peritoneal dialysis of urea when used as a short-term lavage prior to dialysis (Mattocks & Penzotti, 1972).

  • NMR Spectroscopy of Encapsulated Proteins : Its analogs have been used to encapsulate water-soluble proteins within the aqueous core of reverse micelles, facilitating high-resolution NMR studies of these proteins (Shi et al., 2005).

Safety and Hazards

Sodium 1,4-diisobutyl sulfosuccinate has a hazard symbol of Xi, with hazard codes of 36/37/38 . Safety instructions include 26-36 . The U.S. Environmental Protection Agency (EPA) ensures that there is a reasonable certainty that no harm will result to infants and children from aggregate exposure to the pesticide chemical residue .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 1,4-diisobutyl sulfosuccinate involves the reaction between diisobutylene oxide and sodium sulfite followed by sulfonation with sulfur trioxide. The product is then neutralized with sodium hydroxide to form the final compound.", "Starting Materials": ["Diisobutylene oxide", "Sodium sulfite", "Sulfur trioxide", "Sodium hydroxide"], "Reaction": ["1. Diisobutylene oxide and sodium sulfite are mixed and heated to form sodium 1,4-diisobutyl sulfite.", "2. Sulfur trioxide is added to the mixture to sulfonate the sodium 1,4-diisobutyl sulfite, forming sodium 1,4-diisobutyl sulfosuccinate.", "3. The product is then neutralized with sodium hydroxide to form the final compound, Sodium 1,4-diisobutyl sulfosuccinate."] }

CAS No.

127-39-9

Molecular Formula

C12H22NaO7S

Molecular Weight

333.36 g/mol

IUPAC Name

sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);

InChI Key

FXZAUBIBKADOBA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]

SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na]

127-39-9

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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